2-(Decanoylamino)-4-methylsulfanylbutanoic acid
Description
2-(Decanoylamino)-4-methylsulfanylbutanoic acid is a modified amino acid derivative characterized by a decanoyl (10-carbon acyl) group at the second position and a methylsulfanyl (-SMe) moiety at the fourth position of the butanoic acid backbone. The decanoylamino group confers lipophilicity, suggesting applications in lipid-rich environments, while the methylsulfanyl group may participate in redox reactions or serve as a site for metabolic modification .
Properties
CAS No. |
21394-48-9 |
|---|---|
Molecular Formula |
C15H29NO3S |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
2-(decanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H29NO3S/c1-3-4-5-6-7-8-9-10-14(17)16-13(15(18)19)11-12-20-2/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
PECAWSDTQIFOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid typically involves the following steps:
Formation of the Decanoylamino Group: This can be achieved by reacting decanoic acid with an amine to form the corresponding amide.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the butanoic acid backbone with a methylsulfanyl group. This can be done using a methylthiolating agent under suitable conditions.
Final Assembly: The decanoylamino and methylsulfanyl groups are then introduced onto the butanoic acid backbone through a series of coupling reactions.
Industrial Production Methods
Industrial production of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Decanoylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The decanoylamino group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the butanoic acid backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(Decanoylamino)-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The decanoylamino group may interact with proteins or enzymes, altering their activity. The methylsulfanyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
2-Hexadecanamido-4-(methylsulfanyl)butanoic Acid
- Structure: Features a hexadecanoyl (16-carbon acyl) group instead of decanoyl.
- Molecular Formula: C₂₁H₄₁NO₃S (vs. C₁₅H₂₉NO₃S for the decanoyl analog).
- Key Differences: Increased hydrophobicity due to the longer acyl chain, likely enhancing membrane permeability but reducing aqueous solubility. Hexadecanoyl derivatives are often associated with lipid metabolism or signaling pathways, as seen in fatty acid-modified amino acids .
2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid
- Structure: Substitutes decanoyl with benzoyl (aromatic acyl) and methylsulfanyl with methylsulfonyl (-SO₂Me).
- Molecular Formula: C₁₂H₁₅NO₅S (Molar Mass: 285.32 g/mol).
- Sulfur Oxidation: Sulfonyl group (oxidized state) enhances polarity and hydrogen-bonding capacity compared to sulfanyl, altering solubility and metabolic stability .
2-Amino-4-(methylsulfanyl)butanoic Acid (Methionine)
- Structure : Lacks the acyl group, retaining only the methylsulfanyl side chain.
- Molecular Formula: C₅H₁₁NO₂S (Molar Mass: 149.21 g/mol).
- Key Differences: Biological Role: Methionine is an essential amino acid critical for protein synthesis and sulfur metabolism. The absence of the acyl group in methionine increases its metabolic versatility, enabling roles in methylation and antioxidant pathways .
2-(2-Chlorobenzoylamino)-4-methylsulfanylbutanoic Acid
- Structure: Features a 2-chlorobenzoyl group instead of decanoyl.
- Molecular Formula: C₁₂H₁₃ClNO₃S (Molar Mass: 298.75 g/mol).
- Safety Profile: Chlorinated aromatic groups may confer toxicity, necessitating careful handling, as noted in safety data sheets .
Data Tables
Table 1. Structural and Molecular Comparison
| Compound | Acyl Group | Sulfur Group | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| 2-(Decanoylamino)-4-methylsulfanylbutanoic acid | Decanoyl (C₁₀) | -SMe | C₁₅H₂₉NO₃S | 303.46 (estimated) |
| 2-Hexadecanamido-4-(methylsulfanyl)butanoic acid | Hexadecanoyl (C₁₆) | -SMe | C₂₁H₄₁NO₃S | 387.62 |
| 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid | Benzoyl (C₆H₅CO) | -SO₂Me | C₁₂H₁₅NO₅S | 285.32 |
| Methionine | None | -SMe | C₅H₁₁NO₂S | 149.21 |
| 2-(2-Chlorobenzoylamino)-4-methylsulfanylbutanoic acid | 2-Chlorobenzoyl | -SMe | C₁₂H₁₃ClNO₃S | 298.75 |
Research Findings and Implications
- Biodegradation Pathways: Analogous butanoic acid derivatives, such as those in , undergo microbial degradation via hydroxylation and decarboxylation. The methylsulfanyl group in the target compound may similarly oxidize to sulfonyl or sulfonic acid derivatives, influencing environmental persistence .
- Metabolic Stability : Sulfanyl-to-sulfonyl oxidation (as in ) reduces metabolic lability, suggesting that the target compound’s sulfur group could be a site for controlled modification in prodrug design .
- Toxicity Considerations : Chlorinated analogs () highlight the need to evaluate halogenated derivatives for reactive intermediates or bioaccumulation risks .
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